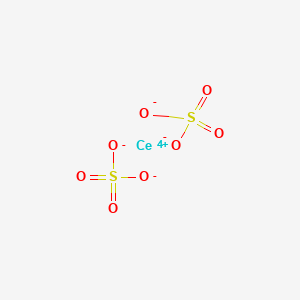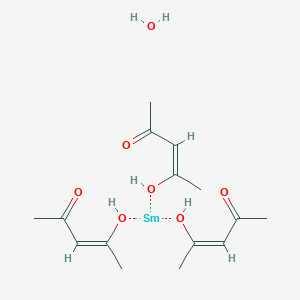
Sulfato de cerio(IV)
Descripción general
Descripción
Cerium(IV) sulfate, also known as ceric sulfate, is an inorganic compound with the chemical formula Ce(SO₄)₂. It exists in both anhydrous and hydrated forms, with the latter being more common. The compound appears as yellow to yellow-orange crystals and is moderately soluble in water and dilute acids. Cerium(IV) sulfate is known for its strong oxidizing properties, especially under acidic conditions .
Aplicaciones Científicas De Investigación
Cerium(IV) sulfate has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as a redox indicator in titrations due to its strong oxidizing properties.
Nanoparticle Synthesis: Cerium(IV) sulfate is employed in the preparation of cerium dioxide nanoparticles, which are used in various catalytic and environmental applications.
Oxidation Reactions: It serves as a catalyst for the selective oxidation of secondary alcohols to ketones and the direct sulfonation of methane to methanesulfonic acid.
Environmental Applications: Cerium(IV) sulfate is used in water treatment processes to remove humic acids and other organic contaminants.
Mecanismo De Acción
Target of Action
Cerium(IV) sulfate primarily targets low-molecular-weight organic compounds . It is widely used in various fields of chemistry and technology as a catalyst for numerous reactions , a complexing agent, and a one-electron oxidizing agent .
Mode of Action
Cerium(IV) sulfate interacts with its targets through redox reactions . The ceric ion acts as a strong oxidizer, especially under acidic conditions . For example, when ceric sulfate is added to dilute hydrochloric acid, elemental chlorine is formed . With stronger reducing agents, it reacts much faster . For instance, with sulfite in acidic environments, it reacts quickly and completely .
Biochemical Pathways
The interaction of Cerium(IV) sulfate with its targets affects the oxidation pathways . A notable example is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .
Pharmacokinetics
It is known that these salts are moderately soluble in water and dilute acids . Its neutral solutions slowly decompose, depositing the light yellow oxide CeO2 .
Result of Action
The molecular and cellular effects of Cerium(IV) sulfate’s action are primarily due to its oxidizing properties . It can cause the oxidation of secondary alcohols to the corresponding ketones . It can also lead to the direct sulfonation of methane with sulfur trioxide to methanesulfonic acid in sulfuric acid .
Action Environment
The action of Cerium(IV) sulfate is influenced by environmental factors such as pH and the presence of other ions. It is a strong oxidizer, especially under acidic conditions . Its solubility and reactivity can be affected by the presence of other ions in the solution .
Análisis Bioquímico
Biochemical Properties
The ceric ion in Cerium(IV) sulfate is a strong oxidizer, especially under acidic conditions . If Cerium(IV) sulfate is added to dilute hydrochloric acid, then elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .
Cellular Effects
It’s also toxic to aquatic life with long-lasting effects .
Molecular Mechanism
Cerium(IV) sulfate’s molecular mechanism involves its strong oxidizing properties . When Cerium(IV) sulfate is reduced, cerous compounds are formed . The reaction taking place is: Ce 4+ + e − → Ce 3+ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(IV) sulfate can be synthesized by reacting cerium(IV) oxide with concentrated sulfuric acid. The reaction typically yields the tetrahydrate form of cerium(IV) sulfate. The process involves heating fine, calcined cerium(IV) oxide with concentrated sulfuric acid, resulting in the formation of cerium(IV) sulfate tetrahydrate .
Industrial Production Methods: In industrial settings, cerium(IV) sulfate is produced through a similar process, where cerium(IV) oxide is treated with sulfuric acid. The reaction conditions are carefully controlled to ensure the formation of the desired hydrated form. The product is then purified and crystallized to obtain high-purity cerium(IV) sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Cerium(IV) sulfate undergoes various types of chemical reactions, including oxidation, reduction, and complexation reactions. As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation Reactions: Cerium(IV) sulfate is commonly used in redox titrations and other analytical applications. It can oxidize sulfite ions to sulfate ions in acidic environments.
Reduction Reactions: When cerium(IV) sulfate is reduced, it forms cerium(III) compounds.
Major Products Formed:
Oxidation Products: The oxidation of sulfite ions by cerium(IV) sulfate results in the formation of sulfate ions.
Reduction Products: The reduction of cerium(IV) sulfate leads to the formation of cerium(III) ions, which are colorless.
Comparación Con Compuestos Similares
- Cerium(IV) ammonium sulfate
- Cerium(IV) nitrate
- Cerium(IV) oxide
Cerium(IV) sulfate stands out for its specific properties and applications, making it a versatile and important compound in both research and industry.
Propiedades
IUPAC Name |
cerium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+4;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYWEUILIUIDF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce(SO4)2, CeO8S2 | |
| Record name | cerium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(IV)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890707 | |
| Record name | Cerium(4+) disulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: Yellow-orange crystals that become anhydrous upon heating to 180-200 deg C; Soluble in water; [Merck Index] White or reddish-yellow crystals; Soluble in water; [Hawley] | |
| Record name | Ceric sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2086 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13590-82-4 | |
| Record name | Ceric sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, cerium(4+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(4+) disulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(4+) disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F66FI5T7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)



